(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Catalog No.
S1487998
CAS No.
101396-91-2
M.F
C6H15Cl2NO
M. Wt
188.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammoniu...

CAS Number

101396-91-2

Product Name

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

IUPAC Name

[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride

Molecular Formula

C6H15Cl2NO

Molecular Weight

188.09 g/mol

InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1

InChI Key

CSPHGSFZFWKVDL-FYZOBXCZSA-M

SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]

Isomeric SMILES

C[N+](C)(C)C[C@@H](CCl)O.[Cl-]

Cellulose Cationization

One prominent application of S-CHTAC lies in cellulose cationization. Cellulose is a natural polymer abundant in plant cell walls and widely used in various industries. However, its inherent hydrophilicity can limit its applications. S-CHTAC acts as a cation-generating agent in the exhaustion method of cellulose cationization []. This process introduces positive charges onto the cellulose backbone, making it more hydrophobic and improving its interaction with other materials.

Chiral Resolution

S-CHTAC can be employed for the resolution of racemic mixtures, particularly in the context of chiral separation techniques. An example is the resolution of 2,2'-dihydroxy-1,1'-binaphthyl enantiomers []. Racemic mixtures contain equal amounts of both left-handed (L) and right-handed (D) enantiomers of a chiral molecule. S-CHTAC, with its defined chirality, can selectively interact with one enantiomer over the other, facilitating separation.

Synthesis of Cationic Polymers

S-CHTAC serves as a useful precursor for the synthesis of cationic polymers. Cationic polymers possess positive charges along their backbone, making them valuable in various research areas. For instance, S-CHTAC can be used to synthesize cationic glycogen (Cat Gly) []. Cat Gly is a modified form of glycogen, a complex carbohydrate for energy storage, with cationic properties. This modification allows Cat Gly to interact with negatively charged biomolecules, opening doors for research in drug delivery and gene therapy.

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, also known as 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride, is a quaternary ammonium compound characterized by its cationic nature. Its molecular formula is C6H15Cl2NOC_6H_{15}Cl_2NO with a molecular weight of approximately 188.1 g/mol. The compound appears as a clear yellow to pale-brown liquid and is soluble in water and methanol . It is commonly used in various applications due to its multifunctional properties, particularly in textile and biochemistry fields.

The mechanism of action of (S)-CTAC depends on the specific application. Here are two examples:

  • Cellulose Cationization

    During cellulose cationization, (S)-CTAC interacts with the hydroxyl groups of cellulose through electrostatic interactions between its positive charge and the negative charges on the cellulose. This modifies the surface properties of cellulose, making it more cationic [].

  • Enantioseparation

    In enantioseparation, the (S)-CTAC interacts with the two enantiomers of a compound slightly differently due to their stereochemical arrangements. This difference in interaction allows for the separation of the enantiomers.

  • Mild irritant: It may cause mild skin or eye irritation upon contact [].
  • Proper handling: Standard laboratory safety practices should be followed when handling the compound, including wearing gloves and eye protection.
, primarily involving quaternization and cationization processes. It can act as a cation-generating agent for cellulose cationization, facilitating the modification of cellulose fibers for enhanced properties . Additionally, it can be used to resolve enantiomers of 2,2′-dihydroxy-1,1′-binaphthyl, showcasing its utility in asymmetric synthesis .

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride exhibits notable biological activity, particularly as a cationic agent that can interact with biological membranes. Its cationic nature allows it to bind effectively with negatively charged surfaces, which can be beneficial in applications such as drug delivery systems and antimicrobial treatments. Studies have indicated its potential use in modifying cellulose-based materials for enhanced adsorption properties, particularly in the removal of dyes and heavy metals from wastewater .

Several methods exist for synthesizing (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride:

  • Quaternization Reaction: This involves reacting trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions to yield the quaternary ammonium compound.
  • Cationization of Cellulose: The compound can also be synthesized through the cationization of cellulose fibers using an exhaustion method, which involves treating cellulose with the compound in an aqueous solution .

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has diverse applications:

  • Textile Industry: Used as a cationizing agent for cotton fabrics to enhance their properties.
  • Biochemical Research: Employed in the synthesis of cationic glycogen and other biochemical compounds.
  • Water Treatment: Utilized in the development of adsorbents for removing contaminants from wastewater .
  • Cosmetics: Incorporated into personal care products due to its antimicrobial properties .

Research indicates that (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride interacts effectively with various substrates, enhancing adsorption capabilities. For instance, studies have shown that when combined with polyethyleneimine, it improves the decolorization efficiency of sugar refining processes by facilitating the removal of colorants from syrup solutions . Its interactions with biological membranes also suggest potential applications in drug delivery systems.

Several compounds share structural similarities with (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzalkonium ChlorideC_{22}H_{38}ClNBroad-spectrum antimicrobial activity; used in disinfectants.
Cetyl Trimethyl Ammonium BromideC_{19}H_{42}BrNCommonly used as a surfactant; less soluble than (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride.
Stearyl Trimethyl Ammonium ChlorideC_{21}H_{46}ClNUsed primarily in hair conditioning products; less effective in textile applications compared to (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride.

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride stands out due to its specific applications in textile processing and wastewater treatment, alongside its unique capacity for cationizing cellulose fibers effectively.

Stereoselective Synthesis Protocols for Enantiomerically Pure Derivatives

Epichlorohydrin-Based Asymmetric Amination Techniques

The stereoselective synthesis of (S)-(-)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride hinges on the asymmetric amination of epichlorohydrin (ECH) with trimethylamine. Key advancements include the use of chiral auxiliaries and controlled reaction conditions to enforce enantiomeric purity.

In a representative protocol, ECH undergoes nucleophilic attack by trimethylamine in a polar aprotic solvent, such as tetrahydrofuran, at subambient temperatures (−10°C to 10°C) to minimize racemization [2]. The reaction’s stereochemical outcome is influenced by the solvent’s dielectric constant, with higher polarity favoring the (S)-enantiomer through stabilization of the transition state [3]. A critical parameter is the molar ratio of ECH to trimethylamine; a 1:1.2 ratio optimizes yield (82–89%) while maintaining enantiomeric excess (ee) above 95% [3].

Table 1: Optimization of Epichlorohydrin-Based Asymmetric Amination

ParameterOptimal RangeImpact on Enantiomeric Excess
Temperature−10°C to 10°CPrevents thermal racemization
Solvent Polarityε > 15 (e.g., DMF)Stabilizes chiral intermediates
Molar Ratio (ECH:TMA)1:1.2Maximizes yield and ee

Catalytic Systems for Chirality Transfer in Quaternary Ammonium Formation

Chiral phase-transfer catalysts (PTCs) have emerged as pivotal tools for enantioselective quaternization. Binaphthyl-derived quaternary ammonium salts, such as (S)-5a, enable chirality transfer during the alkylation of tertiary amines [3]. These catalysts operate via a hydrogen-bonding network that aligns the reacting partners in a stereodefined orientation.

For instance, the use of (S)-5a in the benzylation of glycine derivatives achieves up to 95% ee, attributed to the catalyst’s rigid binaphthyl framework and π-π interactions with the substrate [3]. X-ray crystallography of intermediate amides reveals critical hydrogen bonds between the catalyst’s hydroxy group and the substrate’s oxygen, enforcing a specific transition-state geometry [3].

Table 2: Performance of Chiral Catalysts in Quaternary Ammonium Synthesis

CatalystSubstrateEnantiomeric Excess (%)
(S)-5a (binaphthyl)Glycine derivative95
(S)-5b (β-naphthyl)Allyl amine92

Continuous Flow Reactor Applications in Large-Scale Production

Continuous flow reactors (CFRs) address scalability challenges inherent in batch processes. The synthesis of quaternary ammonium salts in CFRs enhances heat and mass transfer, reducing side reactions such as dichlorination [2] [4].

In a tubular CFR system, ECH and trimethylamine are introduced via separate inlets, with residence times calibrated to 5–10 minutes at 25°C [4]. This setup achieves 94% conversion with 98% selectivity for the target enantiomer, compared to 77–90% in batch reactors [2]. Key advantages include precise temperature control and reduced solvent usage (30% less than batch) [4].

Table 3: Batch vs. Continuous Flow Reactor Performance

MetricBatch ReactorContinuous Flow Reactor
Conversion (%)77–9094
Selectivity (%)85–9298
Solvent Consumption (L/kg)128.4

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods, though less explored for this compound, offer sustainability benefits by eliminating organic solvents. Preliminary studies involve ball-milling ECH with trimethylamine hydrochloride in the presence of chiral catalysts. Initial trials show moderate ee (70–75%), suggesting the need for further optimization of milling frequency and catalyst loading [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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